Cas no 676371-64-5 (methyl 3-{[(tert-butoxy)carbonyl]amino}bicyclo[1.1.1]pentane-1-carboxylate)
methyl 3-{[(tert-butoxy)carbonyl]amino}bicyclo[1.1.1]pentane-1-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 3-((tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylate
- Methyl 3-([(Tert-Butoxy)Carbonyl]Amino)Bicyclo[1.1.1]Pentane-1-Carboxylate(WX120630)
- 3-(Boc-amino)-bicyclo[1.1.1]pentane-1-carboxylic acid, methyl ester
- Methyl 3-(tert-butoxycarbonylamino)bicyclo-[1.1.1]pentane-1-carboxylate
- 3-tert-Butoxycarbonylamino-bicyclo[1.1.1]pentane-1-carboxylic acid methyl ester
- methyl 3-{[(tert-butoxy)carbonyl]amino}bicyclo[1.1.1]pentane-1-carboxylate
- GS-8014
- 676371-64-5
- SY098034
- SB11709
- DB-209227
- P13951
- MFCD24476148
- Methyl 3-(Boc-amino)bicyclo[1.1.1]pentane-1-carboxylate
- Methyl3-((tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylate
- BCB37164
- EN300-258161
- Methyl 3-(Boc-amino)-bicyclo[1.1.1]pentane-1-carboxylate
- methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[1.1.1]pentane-1-carboxylate
- Methyl 3-(tert-butoxycarbonylamino)bicyclo[1.1.1]pentane-1-carboxylate
- AKOS025290962
- CS-W001057
- EN300-37374004
- SCHEMBL16118624
- Methyl 3-([(tert-butoxy)carbonyl]amino)bicyclo[1.1.1]pentane-1-carboxylate
- Bicyclo[1.1.1]pentane-1-carboxylic acid, 3-[[(1,1-diMethylethoxy)carbonyl]aMino]-, Methyl ester
- 3-(Boc-amino)-bicyclo[1.1.1]pentane-1-carboxylic acid methyl ester, AldrichCPR
- 872-224-4
- methyl 3-(((tert-butoxy)carbonyl)amino)bicyclo(1.1.1)pentane-1-carboxylate
-
- MDL: MFCD24476148
- Inchi: 1S/C12H19NO4/c1-10(2,3)17-9(15)13-12-5-11(6-12,7-12)8(14)16-4/h5-7H2,1-4H3,(H,13,15)
- InChI Key: KDOXMPLTEPMVQD-UHFFFAOYSA-N
- SMILES: O(C)C(C12CC(C1)(C2)NC(=O)OC(C)(C)C)=O
Computed Properties
- Exact Mass: 241.13140809g/mol
- Monoisotopic Mass: 241.13140809g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 6
- Complexity: 349
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 64.6Ų
methyl 3-{[(tert-butoxy)carbonyl]amino}bicyclo[1.1.1]pentane-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB07026-10g |
methyl 3-{[(tert-butoxy)carbonyl]amino}bicyclo[1.1.1]pentane-1-carboxylate |
676371-64-5 | 95% | 10g |
$900 | 2023-09-07 | |
| TRC | M297073-250mg |
Methyl 3-((Tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylate |
676371-64-5 | 250mg |
$ 50.00 | 2022-06-04 | ||
| TRC | M297073-500mg |
Methyl 3-((Tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylate |
676371-64-5 | 500mg |
$ 65.00 | 2022-06-04 | ||
| TRC | M297073-2.5g |
Methyl 3-((Tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylate |
676371-64-5 | 2.5g |
$ 80.00 | 2022-06-04 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M36330-1g |
Methyl 3-{[(tert-butoxy)carbonyl]amino}bicyclo[1.1.1]pentane-1-carboxylate |
676371-64-5 | 95% | 1g |
¥257.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M36330-5g |
Methyl 3-{[(tert-butoxy)carbonyl]amino}bicyclo[1.1.1]pentane-1-carboxylate |
676371-64-5 | 95% | 5g |
¥1268.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M36330-100mg |
Methyl 3-{[(tert-butoxy)carbonyl]amino}bicyclo[1.1.1]pentane-1-carboxylate |
676371-64-5 | 95% | 100mg |
¥76.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M36330-250mg |
Methyl 3-{[(tert-butoxy)carbonyl]amino}bicyclo[1.1.1]pentane-1-carboxylate |
676371-64-5 | 95% | 250mg |
¥139.0 | 2024-07-19 | |
| ChemScence | CS-W001057-250mg |
methyl 3-{[(tert-butoxy)carbonyl]amino}bicyclo[1.1.1]pentane-1-carboxylate |
676371-64-5 | 250mg |
$55.0 | 2022-04-26 | ||
| ChemScence | CS-W001057-1g |
methyl 3-{[(tert-butoxy)carbonyl]amino}bicyclo[1.1.1]pentane-1-carboxylate |
676371-64-5 | 1g |
$126.0 | 2022-04-26 |
methyl 3-{[(tert-butoxy)carbonyl]amino}bicyclo[1.1.1]pentane-1-carboxylate Suppliers
methyl 3-{[(tert-butoxy)carbonyl]amino}bicyclo[1.1.1]pentane-1-carboxylate Related Literature
-
Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
-
Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
-
Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
Additional information on methyl 3-{[(tert-butoxy)carbonyl]amino}bicyclo[1.1.1]pentane-1-carboxylate
Comprehensive Introduction to Methyl 3-{[(tert-butoxy)carbonyl]amino}bicyclo[1.1.1]pentane-1-carboxylate (CAS No. 676371-64-5)
Methyl 3-{[(tert-butoxy)carbonyl]amino}bicyclo[1.1.1]pentane-1-carboxylate (CAS No. 676371-64-5) is a highly specialized organic compound that has garnered significant attention in pharmaceutical and materials science research. This bicyclic derivative, featuring both tert-butoxycarbonyl (Boc) and methyl ester functional groups, serves as a versatile intermediate in the synthesis of complex molecules. Its unique bicyclo[1.1.1]pentane scaffold is particularly valued for its rigid, three-dimensional structure, which mimics steric constraints found in bioactive compounds, making it a hotspot in drug discovery.
The compound’s CAS No. 676371-64-5 is frequently searched in academic and industrial databases, reflecting its growing relevance in medicinal chemistry and peptide mimetics. Researchers are increasingly exploring its applications in designing protease inhibitors and allosteric modulators, driven by the demand for novel therapeutics targeting neurodegenerative diseases and metabolic disorders. The Boc-protected amino group enhances stability during synthetic transformations, while the methyl ester offers flexibility for further derivatization, aligning with green chemistry principles.
In the context of AI-driven drug design, Methyl 3-{[(tert-butoxy)carbonyl]amino}bicyclo[1.1.1]pentane-1-carboxylate exemplifies how computational tools predict scaffold utility. Recent publications highlight its role in fragment-based drug discovery (FBDD), where its sp3-rich framework improves binding selectivity—a trending topic in cheminformatics forums. Additionally, its low molecular weight and high Fsp3 character align with Lipinski’s rule of five, addressing pharmacokinetic challenges in modern drug development.
From a synthetic perspective, the compound’s bicyclo[1.1.1]pentane core poses intriguing challenges and opportunities. Innovations in photocatalysis and transition-metal catalysis have enabled efficient access to such strained systems, as evidenced by recent patents. Environmental concerns also drive interest in sustainable routes to this intermediate, with flow chemistry and biocatalysis emerging as alternatives to traditional batch processes.
Market analysts note rising demand for CAS No. 676371-64-5 due to its utility in high-throughput screening libraries. Its compatibility with click chemistry and cross-coupling reactions further expands its industrial appeal. As the pharmaceutical sector prioritizes covalent inhibitors and bifunctional degraders, this compound’s modular design positions it as a key player in next-generation therapeutics.
In summary, Methyl 3-{[(tert-butoxy)carbonyl]amino}bicyclo[1.1.1]pentane-1-carboxylate bridges cutting-edge science and practical applications. Its structural novelty, combined with evolving synthetic methodologies, ensures its prominence in journals and conferences focused on organic synthesis, drug discovery, and materials innovation. Researchers and manufacturers alike should monitor its trajectory as it shapes future breakthroughs.
676371-64-5 (methyl 3-{[(tert-butoxy)carbonyl]amino}bicyclo[1.1.1]pentane-1-carboxylate) Related Products
- 946152-71-2(ethyl 3-[(tert-butoxycarbonyl)amino]cyclobutanecarboxylate)
- 1272412-66-4(ethyl 6-{[(tert-butoxy)carbonyl]amino}spiro[3.3]heptane-2-carboxylate)
- 303752-38-7(3-(tert-butoxycarbonylamino)bicyclo[1.1.1]pentane-1-carboxylic acid)
- 1101173-77-6(methyl trans-3-(tert-butoxycarbonylamino)cyclobutanecarboxylate)
- 1035325-28-0(5-(tert-butoxycarbonylamino)norpinane-1-carboxylic acid)
- 1050886-56-0(4-(tert-butoxycarbonylamino)bicyclo[2.1.1]hexane-1-carboxylic acid)
- 943845-74-7(methyl 4-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.2]octane-1-carboxylate)
- 142733-63-9(methyl cis-3-(boc-amino)cyclobutanecarboxylate)
- 883554-71-0(methyl 4-(tert-butoxycarbonylamino)cubane-1-carboxylate)
- 170508-14-2(methyl 2-(tert-butoxycarbonylamino)spiro[3.3]heptane-6-carboxylate)